molecular formula C4N2Na2S3 B3033998 Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 1314229-65-6

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B3033998
CAS No.: 1314229-65-6
M. Wt: 218.2 g/mol
InChI Key: MDKJGFDHGVHMMG-UHFFFAOYSA-L
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Description

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile is a thiazole-derived compound featuring a carbonitrile group at the 4-position and two sodiosulfanyl (-S-Na) substituents at the 3- and 5-positions of the heterocyclic ring. The sodium counterions enhance ionic character, increasing solubility in polar solvents such as water or methanol.

Properties

IUPAC Name

disodium;4-cyano-1,2-thiazole-3,5-dithiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S3.2Na/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKJGFDHGVHMMG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1[S-])[S-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N2Na2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with sodium sulfide or similar reagents under controlled conditions. One common method includes the use of a multicomponent reaction involving thiazole derivatives, sodium sulfide, and a suitable nitrile source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce primary amines. Substitution reactions can result in a variety of substituted thiazole derivatives .

Scientific Research Applications

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The sodiosulfanyl groups can participate in redox reactions, altering the oxidation state of target molecules. The carbonitrile group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions enable the compound to modulate enzyme activity, disrupt protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile and related thiazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Notable Properties
This compound -S-Na (3,5) C₄N₂S₃Na₂ Sodiosulfanyl, carbonitrile High polarity, ionic solubility
1,3-Thiazole-4-carbonitrile None (simple thiazole) C₄H₂N₂S Carbonitrile Hydrogen bonding, π-π stacking
3,5-Bis(methylthio)-1,2-thiazole-4-carbonitrile -SMe (3,5) C₆H₅N₂S₃ Methylthio, carbonitrile Moderate solubility in organics
3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile -SO₂Me (3,5) C₆H₆N₂O₄S₃ Sulfonyl, carbonitrile High stability, electron-deficient
3,5-Bis((4-bromobenzyl)thio)-1,2-thiazole-4-carbonitrile -S-CH₂C₆H₄Br (3,5) C₁₈H₁₂Br₂N₂S₃ Arylthio, carbonitrile Steric bulk, halogenated motifs

Electronic and Solubility Profiles

  • Bis(sodiosulfanyl) derivative : The -S-Na groups donate electron density via sulfur lone pairs while the sodium ions enhance hydrophilicity. This contrasts with methylthio (-SMe, ) and arylthio (-S-benzyl, ) analogs, which exhibit lower polarity and higher organic solubility.
  • Sulfonyl derivative (): The -SO₂Me groups are strongly electron-withdrawing, creating an electron-deficient thiazole core. This property is advantageous in electrophilic substitution reactions but reduces solubility in non-polar media.

Biological Activity

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of bis-thiazole derivatives typically involves the reaction of thiosemicarbazones with hydrazonoyl chlorides. The resultant compounds have been evaluated for various biological activities, including cytotoxicity against cancer cell lines. Research indicates that modifications in the thiazole structure can significantly influence biological efficacy and activity profiles .

Anticancer Activity

Recent studies have demonstrated that bis(thiazole) derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : Compounds related to bis-thiazoles have exhibited IC50 values as low as 0.6 nM against cervical cancer (HeLa) cells and 0.6648 µM against breast cancer (MCF-7) cells .
  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through the mitochondrial pathway. This involves upregulation of pro-apoptotic genes such as bax and puma, alongside downregulation of anti-apoptotic genes like Bcl-2 .

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties:

  • Antibacterial and Antifungal : Various studies report significant activity against bacterial strains and fungi such as Candida albicans and Aspergillus niger. The presence of electron-withdrawing groups enhances this activity .
  • Antiprotozoal Activity : Some derivatives have demonstrated effectiveness against protozoan infections, indicating a broad spectrum of antimicrobial action .

Structure-Activity Relationship (SAR)

The biological activity of bis(thiazole) compounds is heavily influenced by their structural features. Key observations include:

  • Electron-Withdrawing Groups : The incorporation of electron-withdrawing groups (e.g., -NO2) at specific positions on the thiazole ring enhances cytotoxicity and antimicrobial efficacy .
  • Lipophilicity : Modifications that increase lipophilicity often correlate with improved biological activity due to better membrane permeability .

Case Studies

Several case studies highlight the effectiveness of bis(thiazole) derivatives:

  • Cervical Cancer Study : A derivative exhibited an IC50 value of 0.6 nM against HeLa cells, demonstrating remarkable potency compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : A series of thiazole derivatives were tested against both Gram-positive and Gram-negative bacteria; several compounds showed MIC values lower than those of established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile, and how can reaction conditions be methodically optimized?

  • Methodological Answer : Begin with nucleophilic substitution or cyclization reactions under controlled anhydrous conditions. Use reflux systems with ethanol as a solvent and glacial acetic acid as a catalyst, similar to triazole derivative syntheses . Optimize variables (e.g., temperature, molar ratios) via factorial design to maximize yield . Validate purity using HPLC (>95%) and HNMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Employ FT-IR to confirm thiolate (-S⁻) and nitrile (-CN) functional groups. Use X-ray crystallography for structural elucidation, referencing bond angles (e.g., C–S–S–Na linkages) and molecular weight (197.257 g/mol) . Cross-validate results with mass spectrometry (exact mass: 196.928) and compare retention times in HPLC against standards .

Q. What factors influence the stability of this compound under varying storage conditions, and how can degradation be minimized?

  • Methodological Answer : Monitor degradation kinetics under humidity, light, and temperature (e.g., flash point: 101.6°C). Store in inert atmospheres at ≤4°C to prevent oxidation. Use accelerated stability testing (40°C/75% RH) and track changes via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can mechanistic studies be designed to elucidate the reaction pathways involved in the formation of this compound?

  • Methodological Answer : Use isotopic labeling (e.g., ³⁵S) to trace sulfur incorporation pathways. Perform time-resolved NMR to identify intermediates. Compare experimental data with DFT calculations to validate proposed mechanisms .

Q. What computational chemistry methods are suitable for modeling the electronic and structural properties of this compound, and how do they correlate with experimental data?

  • Methodological Answer : Apply density functional theory (DFT) to predict bond lengths (e.g., C–S: ~1.66 Å) and angles (e.g., S–S–Na: ~120°). Validate against crystallographic data . Use molecular dynamics simulations to assess solubility parameters (logP: 1.97) and correlate with experimental partition coefficients .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of this compound across different studies?

  • Methodological Answer : Conduct systematic replication studies under standardized conditions (e.g., ICH guidelines). Use differential scanning calorimetry (DSC) to resolve discrepancies in thermal stability (e.g., boiling point: 244.4°C) . Publish raw datasets to enable meta-analyses .

Q. What advanced purification strategies (e.g., membrane technologies, crystallization optimization) are applicable to this compound to achieve >95% purity?

  • Methodological Answer : Implement nanofiltration or reverse osmosis membranes to remove ionic impurities . Optimize crystallization using solvent mixtures (e.g., ethanol/water) and monitor crystal growth via in-situ Raman spectroscopy .

Q. How can the electrochemical behavior of this compound be systematically investigated to assess its potential in energy storage applications?

  • Methodological Answer : Perform cyclic voltammetry to identify redox peaks (e.g., S⁻/S redox couples). Pair with impedance spectroscopy to evaluate conductivity. Compare results with computational predictions of electron affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile
Reactant of Route 2
Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile

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